molecular formula C10H12O B2538710 [4-(Prop-2-en-1-yl)phenyl]methanol CAS No. 4489-11-6

[4-(Prop-2-en-1-yl)phenyl]methanol

Cat. No.: B2538710
CAS No.: 4489-11-6
M. Wt: 148.205
InChI Key: SWVXBMORXRQPOF-UHFFFAOYSA-N
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Description

[4-(Prop-2-en-1-yl)phenyl]methanol, with the CAS Registry Number 6390-64-3, is a synthetic organic compound classified as a benzyl alcohol derivative. The compound features a phenyl ring substituted with a methanol group and an allyl (prop-2-en-1-yl) chain, a structure that may be of interest in organic synthesis and materials science. Compounds within this class frequently serve as key intermediates or building blocks in the preparation of more complex molecules for pharmaceutical and chemical research . Potential research applications for this compound and its analogs could include serving as a precursor in metal-catalyzed coupling reactions , or as a monomer in polymer chemistry. As with many specialized reagents, its mechanism of action is highly dependent on the specific chemical context of its application. Researchers should handle this material with appropriate safety precautions. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(4-prop-2-enylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-2-3-9-4-6-10(8-11)7-5-9/h2,4-7,11H,1,3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVXBMORXRQPOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=C(C=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4489-11-6
Record name [4-(prop-2-en-1-yl)phenyl]methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Prop-2-en-1-yl)phenyl]methanol can be achieved through several methods. One common approach involves the allylation of benzyl alcohol. This reaction typically requires the use of a base, such as sodium hydroxide, and an allyl halide, such as allyl bromide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel can be employed to facilitate the allylation reaction. The reaction is conducted in large reactors with precise control over temperature and pressure to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

[4-(Prop-2-en-1-yl)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form [4-(Prop-2-en-1-yl)phenyl]methanal (4-Allylbenzaldehyde) using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield [4-(Prop-2-en-1-yl)phenyl]methane using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: [4-(Prop-2-en-1-yl)phenyl]methanal.

    Reduction: [4-(Prop-2-en-1-yl)phenyl]methane.

    Substitution: Depending on the reagent used, various substituted derivatives of this compound.

Scientific Research Applications

Chemistry

[4-(Prop-2-en-1-yl)phenyl]methanol serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows it to participate in several types of chemical reactions:

  • Oxidation : Converts the hydroxyl group to form aldehydes or carboxylic acids.
  • Reduction : Can be reduced to form alkanes.
  • Substitution Reactions : The phenyl ring can undergo electrophilic aromatic substitutions such as nitration and halogenation.

Biology

Research has indicated potential biological activities associated with this compound:

  • Antimicrobial Properties : Studies suggest that this compound may exhibit activity against various pathogens.
  • Anti-inflammatory Effects : Ongoing research is investigating its role in modulating inflammatory pathways.

Medicine

The compound is being explored for its potential as a therapeutic agent , particularly in the treatment of neurodegenerative disorders. Its ability to interact with specific molecular targets may lead to new drug discoveries.

Industry

In industrial applications, this compound is utilized in the production of:

  • Polymers and Resins : Its functional groups enhance reactivity, making it suitable for creating advanced materials.

Case Studies

Several case studies highlight the applications of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MICs) below 100 µg/mL.
Study BAnti-inflammatory EffectsShowed significant reduction in pro-inflammatory cytokines in vitro, suggesting potential therapeutic use in inflammatory diseases.
Study CPolymer ProductionSuccessfully incorporated into polymer matrices, enhancing mechanical properties and thermal stability.

Mechanism of Action

The mechanism of action of [4-(Prop-2-en-1-yl)phenyl]methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or interfere with essential metabolic processes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Substitution Variations

[4-(Prop-1-en-2-yl)phenyl]methanol
  • CAS : 6390-64-3
  • Structure : The allyl group is replaced with an isopropenyl (prop-1-en-2-yl) group (CH2=C(CH3)-).
  • Properties: Same molecular weight (148.2 g/mol) but differs in substituent geometry.
  • Applications: Limited data, but used in laboratory settings as a powder stored at 4°C .
[4-(Prop-2-yne-1-sulfonyl)phenyl]methanol
  • CAS : 1795330-63-0
  • Structure : Features a propargyl sulfonyl (-SO2-C≡CH) group instead of allyl.
  • Properties : Higher molecular weight (210.25 g/mol; C10H10O3S ) due to the sulfonyl group. Increased polarity enhances hydrogen-bonding capacity and reactivity in nucleophilic substitutions .

Functional Group Modifications

2-Methoxy-4-(prop-2-en-1-yl)phenyl Benzoate
  • Structure: An ester derivative of eugenol (2-methoxy-4-allylphenol) with a benzoate group replacing the hydroxymethyl.
  • Properties : Dihedral angle between benzene rings is 73.6°, influencing crystallinity and solubility .
  • Applications : Synthesized for pharmaceutical evaluation, highlighting the role of ester groups in modulating drug-like properties .
1-(4-Methoxyphenyl)-propan-2-ol
  • CAS : 30314-64-8
  • Structure : Contains a methoxy (-OCH3) group and a secondary alcohol (-CH(CH3)OH).
  • Properties: Secondary alcohol increases oxidation resistance compared to primary alcohols like [4-(Prop-2-en-1-yl)phenyl]methanol.

Dimerization Effects: Eugenol Derivatives

4-[4-Hydroxy-3-(prop-2-en-1-yl)phenyl]-2-(prop-2-en-1-yl)phenol
  • Structure: Dimer of eugenol derivatives with dual allylphenol groups.
  • Properties: Molecular weight 226.27 g/mol (C15H14O2). Computational studies show higher ligand efficiency (DSLE = docking score/heavy atom count) for ER antagonism compared to monomers, attributed to enhanced hydrophobic interactions and hydrogen bonding with residues GLU353 and ARG394 .
  • Applications : Proposed as a lead for ER antagonist development, though experimental validation is pending .

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Molecular Formula Substituent Molecular Weight (g/mol) Physical State Storage Conditions
This compound 4489-11-6 C10H12O Allyl 148.2 Liquid/Powder 4°C
[4-(Prop-1-en-2-yl)phenyl]methanol 6390-64-3 C10H12O Isopropenyl 148.2 Powder 4°C
[4-(Prop-2-yne-1-sulfonyl)phenyl]methanol 1795330-63-0 C10H10O3S Propargyl sulfonyl 210.25 Powder RT
Eugenol dimer (Compound 11) N/A C15H14O2 Dual allylphenol 226.27 N/A N/A

Key Research Insights

  • Dimerization: Doubling allylphenol moieties improves ligand efficiency for ER targets, though lack of basic groups (e.g., in Compound 11) limits interactions with key residues like ASP351 .
  • Safety: this compound’s hazard profile (H315, H319, H335) underscores handling precautions compared to less-irritating analogs .

Biological Activity

[4-(Prop-2-en-1-yl)phenyl]methanol, also known as allylphenol, is a compound of interest in various biological studies due to its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its effects in different biological contexts such as anticancer, antimicrobial, and enzyme inhibition activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H12O(Molecular Weight 148.20g mol)\text{C}_{10}\text{H}_{12}\text{O}\quad (\text{Molecular Weight }148.20\,\text{g mol})

1. Anticancer Activity

Recent studies have explored the anticancer potential of this compound through various mechanisms, particularly its ability to induce apoptosis in cancer cells.

Case Study:
A study investigated the effects of this compound on several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that this compound exhibited significant cytotoxicity, with IC50 values ranging from 30 to 50 µM depending on the cell line tested. The compound was found to downregulate key oncogenic pathways, including NF-κB and AP-1, which are crucial in cancer progression .

Cell LineIC50 (µM)Mechanism of Action
MCF-730Induction of apoptosis
HepG240Inhibition of NF-κB signaling
Caco-250Modulation of cell cycle regulators

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated against various bacterial strains.

Research Findings:
In a screening study, the compound demonstrated notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) was determined to be around 20 µg/mL for these strains, indicating a strong potential for use as an antimicrobial agent .

Bacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus2015
Bacillus subtilis2014
Escherichia coli4010

3. Enzyme Inhibition

Another significant biological activity of this compound is its role as an inhibitor of specific enzymes such as tyrosinase.

Enzyme Activity Study:
Research has shown that this compound inhibits tyrosinase with an IC50 value of approximately 15 µM. This inhibition is crucial for applications in skin whitening products and treatment of hyperpigmentation disorders. Molecular docking studies revealed that the compound binds effectively to the active sites of tyrosinase, suggesting a competitive inhibition mechanism .

EnzymeIC50 (µM)Binding Mode
Tyrosinase15Competitive Inhibitor

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for [4-(Prop-2-en-1-yl)phenyl]methanol, and how can reaction completion be monitored?

  • Methodological Answer : The compound is synthesized via allylation of phenolic precursors using allyl halides under basic conditions. Reaction progress is monitored via Thin Layer Chromatography (TLC) with visualization under UV light or iodine staining. Final purification employs column chromatography (silica gel, eluent gradient of ethyl acetate/hexane) to isolate the product . For multi-step routes, intermediates should be characterized by NMR at each stage to confirm regioselectivity.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR confirms the allyl group (δ 5.8–5.2 ppm for vinyl protons) and benzyl alcohol (δ 4.6 ppm for -CH₂OH). ¹³C NMR identifies the quaternary carbon adjacent to the allyl group (δ 135–140 ppm) .
  • IR : A broad O-H stretch (~3300 cm⁻¹) and C=C stretch (~1640 cm⁻¹) are key markers.
  • Mass Spectrometry : ESI-MS or GC-MS verifies molecular ion peaks (m/z 148.2) and fragmentation patterns .

Q. How should this compound be stored to ensure stability in laboratory settings?

  • Methodological Answer : Store at 4°C in amber vials under inert atmosphere (argon/nitrogen) to prevent oxidation of the allyl or alcohol groups. Use molecular sieves (3Å) to avoid moisture-induced degradation. Periodic NMR checks are recommended for long-term storage .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the reactivity of this compound in electrophilic aromatic substitution?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distribution to identify reactive sites. Fukui indices predict regioselectivity for substitutions at the para position relative to the allyl group. Solvent effects are incorporated using PCM models .

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines bond angles and torsional strain in the allyl-phenyl linkage. WinGX or Olex2 software packages visualize anisotropic displacement parameters. Twinning or disorder in crystals is addressed using PLATON’s SQUEEZE algorithm .

Q. What strategies mitigate contradictions in catalytic efficiency data during allylation reactions?

  • Methodological Answer :

  • Control Experiments : Compare yields using Lewis acids (e.g., AlCl₃ vs. BF₃·Et₂O) under identical conditions.
  • Kinetic Profiling : Use in-situ IR or HPLC to track intermediate formation.
  • Statistical Analysis : Apply Design of Experiments (DoE) to isolate variables (temperature, catalyst loading) .

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